3-(3-Bromopropoxy)propanoic acid
Description
Properties
CAS No. |
690999-00-9 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-(3-bromopropoxy)propanoic acid |
InChI |
InChI=1S/C6H11BrO3/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9) |
InChI Key |
SYTNZSXWPIGPMT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(=O)O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 3-(3-Bromopropoxy)propanoic acid, focusing on substituents, molecular weights, and biological activities:
Key Observations:
- Brominated vs. Chlorinated Derivatives: Brominated analogs (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) often exhibit higher molecular weights and altered lipophilicity compared to chlorinated derivatives like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Chlorinated compounds demonstrate selective antimicrobial activity , while brominated derivatives are prioritized for synthetic versatility .
- Functional Group Influence: Esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma contributors in fruits , whereas carboxylic acid derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) are non-volatile and used in medicinal chemistry .
Preparation Methods
Synthesis of 3-Bromopropionic Acid
3-Bromopropionic acid serves as the foundational precursor. Industrial-scale production typically involves the addition of hydrogen bromide (HBr) to acrylonitrile , yielding bromopropionitrile, which is subsequently hydrolyzed under acidic conditions. For example, heating acrylonitrile with aqueous HBr at 80–100°C for 6–8 hours achieves a 75–85% conversion to bromopropionitrile, followed by hydrolysis with sulfuric acid to produce 3-bromopropionic acid.
A catalytic variant employs tetrabutylphosphonium bromide ([PBu₄]Br) under reflux conditions. In one protocol, 2-bromopropionic acid isomerizes to 3-bromopropionic acid at 160°C with [PBu₄]Br (1:1 molar ratio), achieving a 79% yield and >90% selectivity. This method minimizes byproducts but requires high temperatures and specialized equipment.
Etherification with Propanol Derivatives
The 3-bromopropionic acid is then etherified with 3-bromopropanol or related alcohols. A representative procedure involves refluxing equimolar amounts of 3-bromopropionic acid and 3-bromopropanol in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction typically completes within 4–6 hours, yielding 3-(3-bromopropoxy)propanoic acid with a 65–72% isolated yield.
Table 1: Optimization of Esterification-Hydrolysis Method
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | [PBu₄]Br (1:1) | 79% → 85% | |
| Temperature | 160°C | Selectivity >90% | |
| Solvent | Toluene | 72% yield |
Hydrogen Bromide Gas Method
Direct addition of HBr gas to propanoic acid derivatives offers a streamlined pathway but faces challenges due to HBr’s corrosivity and handling difficulties.
HBr Gas Addition to Acrylic Acid
In this approach, acrylic acid reacts with anhydrous HBr gas at 0–5°C in dichloromethane. The exothermic reaction requires precise temperature control to avoid polymerization. After 12 hours, 3-bromopropionic acid precipitates with a 68–75% yield. Subsequent etherification with 3-bromopropanol follows the same protocol as Section 1.2.
In Situ HBr Generation
To circumvent HBr gas handling, acetyl bromide is used as an HBr precursor. A Chinese patent (CN111253255A) details the reaction of acrylate esters with acetyl bromide in methanol at 50–60°C. For instance, methyl acrylate reacts with acetyl bromide (1:1.2 molar ratio) in the presence of hydroquinone (0.5 wt%), achieving 82% conversion to methyl 3-bromopropionate within 2 hours. Hydrolysis with aqueous NaOH then yields this compound.
Table 2: Hydrogen Bromide Method Performance
| HBr Source | Reaction Time | Yield | Byproducts | Source |
|---|---|---|---|---|
| Anhydrous HBr gas | 12 h | 75% | Polyacrylic acid | |
| Acetyl bromide | 2 h | 82% | Acetic acid |
Acrylate-Based Alkylation
This method alkylates propanoic acid derivatives with 1,3-dibromopropane, leveraging nucleophilic substitution.
Alkylation with 1,3-Dibromopropane
A mixture of sodium propanoate and 1,3-dibromopropane in dimethylformamide (DMF) reacts at 80°C for 8 hours. The bromide ion acts as a leaving group, facilitating ether bond formation. After neutralization and extraction, the crude product is purified via vacuum distillation, yielding 58–64%.
Catalytic Enhancement
Adding potassium carbonate (K₂CO₃) improves reaction efficiency by scavenging HBr. For example, ethyl propanoate and 1,3-dibromopropane (1:3 molar ratio) in acetone with K₂CO₃ (20 mol%) reflux for 6 hours, achieving 70% yield.
Table 3: Alkylation Method Optimization
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| None | DMF | 80°C | 64% | |
| K₂CO₃ (20 mol%) | Acetone | 60°C | 70% |
Phosphorus Tribromide-Mediated Bromination
Phosphorus tribromide (PBr₃) facilitates bromination of hydroxyl groups in propanoic acid ethers.
Bromination of 3-(3-Hydroxypropoxy)propanoic Acid
3-(3-Hydroxypropoxy)propanoic acid reacts with PBr₃ (1:1.1 molar ratio) in diethyl ether at 0°C. The reaction completes within 2 hours, yielding this compound with 78% efficiency. Excess PBr₃ is quenched with ice-water, and the product is extracted into dichloromethane.
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